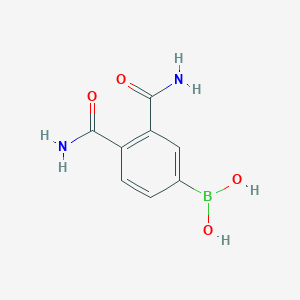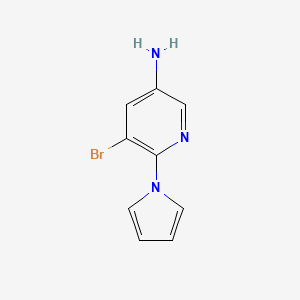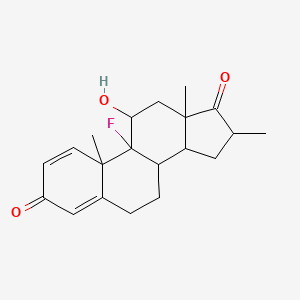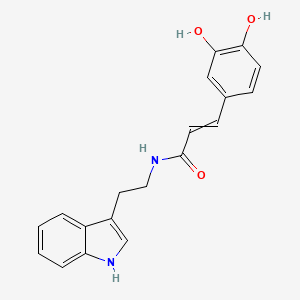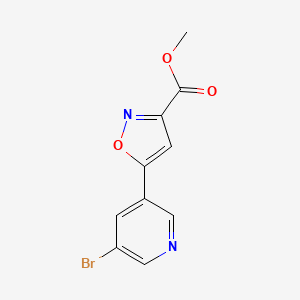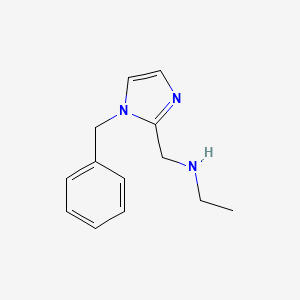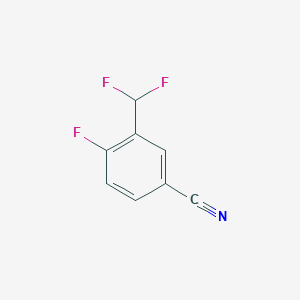
Benzonitrile, 3-(difluoromethyl)-4-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-4-fluorobenzonitrile is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and fluorobenzonitrile groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4-fluorobenzonitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzonitrile with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of 3-(difluoromethyl)-4-fluorobenzonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-(Difluoromethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The presence of fluorine atoms makes it suitable for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while cross-coupling reactions can produce various substituted aromatic compounds .
科学研究应用
3-(Difluoromethyl)-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Incorporated into bioactive molecules for studying biological processes and developing new drugs.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 3-(difluoromethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical and pharmacological studies .
相似化合物的比较
4-Fluorobenzonitrile: Lacks the difluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)-4-fluorobenzonitrile: Contains an additional fluorine atom, which can alter its physicochemical properties and biological activity.
3-(Difluoromethyl)benzonitrile: Similar structure but without the additional fluorine atom on the aromatic ring.
Uniqueness: 3-(Difluoromethyl)-4-fluorobenzonitrile is unique due to the presence of both difluoromethyl and fluorobenzonitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
943847-15-2 |
|---|---|
分子式 |
C8H4F3N |
分子量 |
171.12 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H |
InChI 键 |
BNYMCHXESCCMGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


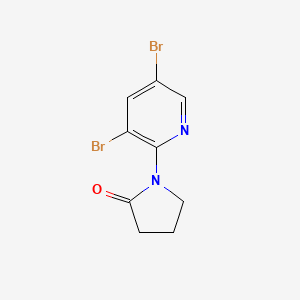

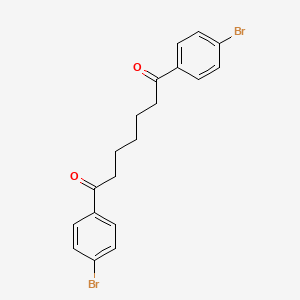
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

